molecular formula C19H24O2 B1293728 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid CAS No. 56531-57-8

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

Cat. No. B1293728
CAS RN: 56531-57-8
M. Wt: 284.4 g/mol
InChI Key: OSUAHUMJPBHFKV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a specialty product for proteomics research . It’s a derivative of adamantane, which is the simplest carboxylic acid .


Synthesis Analysis

While specific synthesis information for 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is not available, a related compound, 3-Phenyl-adamantane-1-carboxylic acid (PACA), was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FTIR) .


Physical And Chemical Properties Analysis

The molecular weight of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is approximately 280.4 Da . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Medicinal Chemistry

Adamantane and its derivatives, including DMAC, have been introduced into many drugs for current clinical research . Some of these drugs are used for the treatment of neurological diseases .

Antiviral Agents

Adamantane-based compounds like DMAC have been used as antiviral agents . They have shown effectiveness against various types of viruses.

Type-2 Diabetes Treatment

DMAC and other adamantane derivatives have been used as agents against type-2 diabetes . They have shown potential in controlling blood sugar levels.

Synthesis of Nanoparticles

DMAC can act as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles . These nanoparticles have applications in various fields like electronics, medicine, and energy.

Optoelectronic Materials

DMAC can be used as an additive in polycondensation reactions to yield conjugated polymers . These polymers can be used as optoelectronic materials, which have applications in devices like solar cells, light-emitting diodes, and photodetectors.

Material Science

DMAC, being an adamantane-based compound, can be a beneficial complement or extension to the existing adamantyl-based materials . It can be characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc .

properties

IUPAC Name

3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUAHUMJPBHFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971978
Record name 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

CAS RN

56531-57-8
Record name 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56531-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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